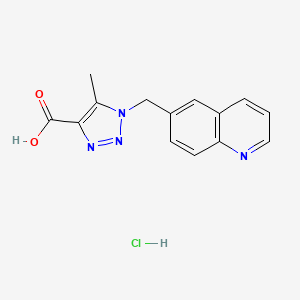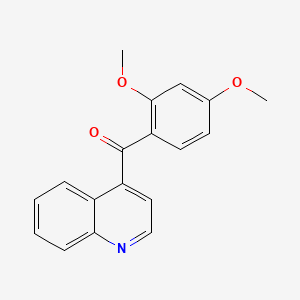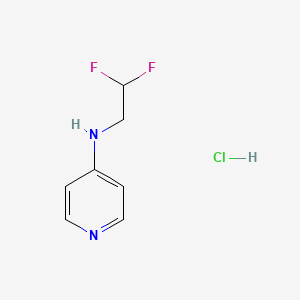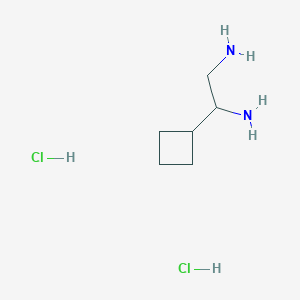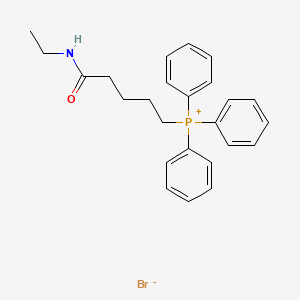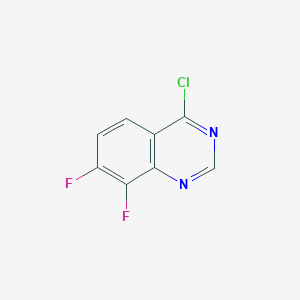
1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide
Overview
Description
1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 5-methoxytryptamine and is a derivative of serotonin. In
Scientific Research Applications
Antitumor Activity
Research has shown that derivatives of indoles, including those similar to 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide, exhibit promising antitumor activities. A study by Nguyen et al. (1990) demonstrated that hydroxy derivatives obtained by demethylation of methoxylated compounds with hydrobromic acid were tested for antitumor activity, highlighting the potential of these compounds as antineoplastic agents.
Bromination Reactions
The bromination of indole derivatives, which are structurally related to 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide, has been extensively studied. For example, Miki et al. (2006) Miki et al., 2006 investigated the bromination of dimethyl indole-2,3-dicarboxylate, showing the versatility of indole derivatives in organic synthesis.
Serotonin Receptor Antagonism
Indole derivatives are also researched for their potential as serotonin receptor antagonists. Nirogi et al. (2017) Nirogi et al., 2017 reported the development of a novel indole derivative as a potent and selective serotonin 6 (5-HT6) receptor antagonist, indicating the therapeutic potential of these compounds in treating cognitive disorders.
Tyrosine Kinase Inhibition
Indole derivatives, similar in structure to 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide, are also studied for their role in inhibiting tyrosine kinase activity. Thompson et al. (1993) Thompson et al., 1993 explored a series of indole derivatives as inhibitors of epidermal growth factor receptor tyrosine kinase, demonstrating their potential in cancer therapy.
Antibacterial and Antifungal Activity
Research into indole derivatives has also explored their antibacterial and antifungal properties. Mohan (2004) Mohan, 2004 synthesized novel indole derivatives and evaluated their antimicrobial activities, highlighting the broad spectrum of biological activities of these compounds.
Antimicrobial and Enzyme Activity
Indole derivatives have been synthesized and tested for their antimicrobial properties and enzyme activity. Attaby et al. (2007) Attaby et al., 2007 studied the biological activity of 4(1H-Indol-3-yl)-2-Thioxopyridine derivatives, which are structurally related to 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that can lead to therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been shown to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
1-methyl-2,3-dihydroindol-5-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.BrH/c1-10-5-4-7-6-8(11)2-3-9(7)10;/h2-3,6,11H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMLIQVTFWOVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide | |
CAS RN |
134328-27-1 | |
| Record name | 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



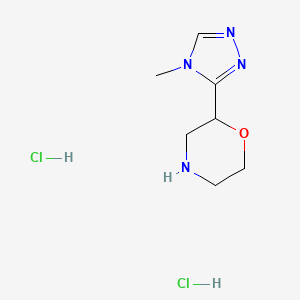
![4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1433607.png)
![2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride](/img/structure/B1433610.png)
